molecular formula C29H58O4Sn2 B1257690 Bis(tributylstannyl) itaconate CAS No. 25711-26-6

Bis(tributylstannyl) itaconate

Cat. No.: B1257690
CAS No.: 25711-26-6
M. Wt: 708.2 g/mol
InChI Key: HCYQUDAPBSFLSL-UHFFFAOYSA-L
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Description

Bis(tributylstannyl) itaconate is an organotin compound derived from itaconic acid It is characterized by the presence of two tributylstannyl groups attached to the itaconate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(tributylstannyl) itaconate typically involves the reaction of itaconic acid with tributyltin hydride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized tin compounds.

    Reduction: The compound can be reduced to form simpler organotin compounds.

    Substitution: It can participate in substitution reactions where the tributylstannyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized tin compounds.

    Reduction: Simpler organotin compounds.

    Substitution: Various substituted itaconate derivatives.

Scientific Research Applications

Bis(tributylstannyl) itaconate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which bis(tributylstannyl) itaconate exerts its effects involves the interaction of the tributylstannyl groups with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound can also influence biochemical pathways by interacting with enzymes and other proteins.

Comparison with Similar Compounds

  • Bis(2-methylbutyl) itaconate
  • Bis(3-methylbutyl) itaconate
  • Bis(tributylstannyl)acetylene

Comparison: Bis(tributylstannyl) itaconate is unique due to the presence of two tributylstannyl groups, which impart distinct chemical properties and reactivity. Compared to bis(2-methylbutyl) itaconate and bis(3-methylbutyl) itaconate, it has a higher molecular weight and different reactivity patterns. Bis(tributylstannyl)acetylene, on the other hand, has a different structural framework, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

bis(tributylstannyl) 2-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4.6C4H9.2Sn/c1-3(5(8)9)2-4(6)7;6*1-3-4-2;;/h1-2H2,(H,6,7)(H,8,9);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYQUDAPBSFLSL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CC(=C)C(=O)O[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O4Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180404
Record name 6,11-Dioxa-5,12-distannahexadecane, 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25711-26-6
Record name 1,4-Bis(tributylstannyl) 2-methylenebutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25711-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, ((methylenesuccinyl)dioxy)bis(tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025711266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,11-Dioxa-5,12-distannahexadecane, 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,12,12-tetrabutyl-8-methylene-7,10-dioxo-6,11-dioxa-5,12-distannahexadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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